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Compound of Interest

Compound Name: 4-Azidobenzonitrile

Cat. No.: B1268391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key

applications of 4-azidobenzonitrile. It is intended to serve as a technical resource for

professionals in the fields of chemical research, drug discovery, and materials science. The

document details the physicochemical characteristics of the compound, outlines its primary

uses in "click chemistry" and photoaffinity labeling, and provides representative experimental

protocols for its synthesis and application.

Core Chemical Properties and Structure
4-Azidobenzonitrile is an aromatic organic compound featuring both a nitrile (-C≡N) and an

azide (-N₃) functional group attached to a benzene ring at para positions. This bifunctional

nature makes it a valuable reagent in various chemical transformations.

The key identifiers and physicochemical properties of 4-azidobenzonitrile are summarized in

the table below.
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Property Value Reference

IUPAC Name 4-azidobenzonitrile [1]

Molecular Formula C₇H₄N₄ [1]

Molecular Weight 144.13 g/mol [1]

CAS Number 18523-41-6 [1]

SMILES
C1=CC(=CC=C1C#N)N=[N+]=

[N-]
[1]

InChI Key
YURUKVUJGYBZDU-

UHFFFAOYSA-N
[1]

Physical Form Solid

Melting Point Data not readily available

Boiling Point Data not readily available

Solubility
Soluble in many organic

solvents

While specific spectra for 4-azidobenzonitrile are not readily available in the provided search

results, the following table outlines the expected characteristic signals based on the functional

groups present and data from analogous benzonitrile compounds.[2][3][4]
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Spectroscopic Technique Expected Characteristic Signals

¹H NMR

Aromatic protons would appear as two doublets

in the δ 7.0-8.0 ppm range, characteristic of a

1,4-disubstituted benzene ring.[2]

¹³C NMR

Aromatic carbons would resonate in the δ 110-

150 ppm range. The carbon of the nitrile group

would appear downfield, typically >115 ppm.

The carbon attached to the azide group would

also be distinct.[2]

IR Spectroscopy

- Strong, sharp absorption for the azide (-N₃)

asymmetric stretch around 2100-2150 cm⁻¹.-

Sharp, medium intensity absorption for the nitrile

(-C≡N) stretch around 2220-2260 cm⁻¹.- C-H

stretches for the aromatic ring just above 3000

cm⁻¹.[5][6]

Mass Spectrometry

The molecular ion peak (M⁺) would be observed

at m/z = 144. A characteristic fragment would be

the loss of N₂ (28 Da) from the azide group,

resulting in a peak at m/z = 116.[1]

Key Applications and Methodologies
4-Azidobenzonitrile is a versatile building block primarily utilized in two major areas of

chemical biology and drug discovery: copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

and photoaffinity labeling.

"Click chemistry" refers to reactions that are high-yielding, wide in scope, and simple to

perform.[7] The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition of an azide and a

terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole is the most prominent example

of a click reaction.[8][9] In this context, 4-azidobenzonitrile serves as the azide-containing

component, enabling the modular connection of the cyanophenyl moiety to a wide array of

alkyne-functionalized molecules, including biomolecules, polymers, and surfaces.[10][11]
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Representative Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition

(CuAAC)

This protocol is a general representation for the synthesis of a 1,2,3-triazole using 4-
azidobenzonitrile.

Reagents & Solvents:

4-Azidobenzonitrile (1.0 eq)

Alkyne-containing substrate (1.0 eq)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 - 0.1 eq)

Sodium ascorbate (0.1 - 0.2 eq)

Solvent: A mixture of t-butanol and water (1:1) or other suitable solvents like DMF or

DMSO.

Procedure: a. Dissolve 4-azidobenzonitrile and the alkyne-containing substrate in the

chosen solvent system in a reaction vessel. b. In a separate vial, prepare fresh aqueous

solutions of copper(II) sulfate and sodium ascorbate. c. Add the sodium ascorbate solution to

the reaction mixture, followed by the copper(II) sulfate solution. The sodium ascorbate

reduces Cu(II) to the active Cu(I) catalyst in situ.[7] d. Stir the reaction mixture vigorously at

room temperature. The reaction is typically complete within 1 to 24 hours. e. Monitor the

reaction progress using an appropriate technique (e.g., TLC or LC-MS). f. Upon completion,

the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate),

followed by washing the organic layer with water and brine. g. The crude product is then

purified by column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-

triazole.[12]
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Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway.

Photoaffinity labeling (PAL) is a powerful technique used to identify and study non-covalent

interactions, particularly between small molecules and their protein targets.[13][14][15] A

photoaffinity probe contains a photoreactive group that, upon irradiation with UV light,

generates a highly reactive intermediate capable of forming a covalent bond with nearby

molecules.[14]

The aryl azide group in 4-azidobenzonitrile is an excellent photoreactive moiety.[13] Upon UV

irradiation (typically >254 nm), it loses a molecule of dinitrogen (N₂) to form a highly reactive

singlet nitrene. This nitrene can then undergo a variety of reactions, including insertion into C-H

or O-H bonds, or addition to double bonds, thereby covalently labeling interacting

biomolecules.[16] This makes 4-azidobenzonitrile a useful parent structure for designing

photoaffinity probes to investigate drug-target interactions.[17]

Representative Experimental Protocol: Photoaffinity Labeling Workflow

This protocol outlines a general workflow for using a 4-azidobenzonitrile-derived probe to

identify protein targets.
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Probe Incubation: a. A biological sample (e.g., cell lysate, purified protein, or live cells) is

incubated with the photoaffinity probe derived from 4-azidobenzonitrile. The probe is often

tagged with a reporter group, such as biotin or a fluorescent dye, for later detection. b. The

incubation is carried out under conditions that allow for the non-covalent binding of the probe

to its target protein(s). A control sample without the probe or with a non-photoreactive analog

should be run in parallel.

UV Irradiation: a. The sample is irradiated with UV light at a suitable wavelength (e.g., 254

nm, 302 nm, or 365 nm) to activate the azide group. b. The irradiation time is optimized to

maximize covalent labeling while minimizing damage to the biological sample. This step is

performed on ice to reduce heat-induced artifacts.

Target Enrichment and Identification: a. If the probe contains a biotin tag, the covalently

labeled proteins are enriched from the complex mixture using streptavidin-coated beads. b.

The enriched proteins are washed to remove non-specifically bound proteins. c. The

captured proteins are eluted from the beads and separated by SDS-PAGE.

Analysis: a. Labeled proteins can be visualized by in-gel fluorescence (if a fluorescent tag

was used) or by Western blotting against the reporter tag. b. For protein identification, the

protein bands of interest are excised from the gel, subjected to in-gel tryptic digestion, and

the resulting peptides are analyzed by mass spectrometry (LC-MS/MS). The identified

proteins are the potential targets of the probe.
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Photoaffinity Labeling Experimental Workflow

1. Incubation
Probe + Biological Sample

2. UV Irradiation
(Activation of Azide)

3. Covalent Labeling
(Probe-Target Adduct)

4. Enrichment
(e.g., Streptavidin Beads)

5. Analysis
(SDS-PAGE, Mass Spec)

6. Target Protein
Identification

4-Aminobenzonitrile 4-Cyanobenzenediazonium Chloride

1. NaNO₂, HCl
2. 0-5 °C 4-AzidobenzonitrileNaN₃, H₂O
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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